3,4-Dichloropicolinic acid

Overview

Description

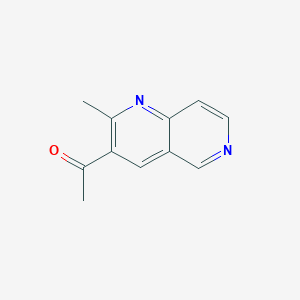

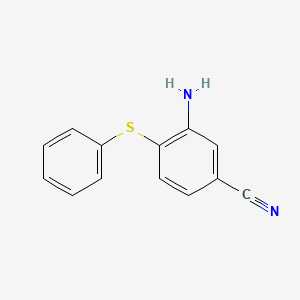

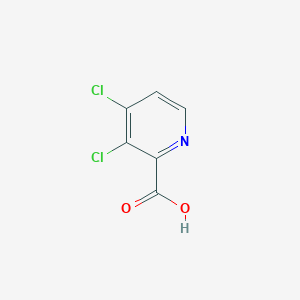

3,4-Dichloropicolinic acid (3,4-DCP) is an organic acid that has been used in a wide range of scientific research applications. It is a colorless solid with a molecular formula of C6H3Cl2NO2. 3,4-DCP is a versatile compound that has been used in a variety of scientific experiments, including the synthesis of new compounds, the study of biochemical and physiological effects, and the investigation of future applications.

Scientific Research Applications

Detection and Analysis in Agriculture

- Detection in Agricultural Products : A study by Galoux, Damme, and Bernés (1982) detailed a method for determining 3,6-dichloropicolinic acid, a closely related compound, in sugar beets using gas chromatography. This method, with its high sensitivity, could potentially be adapted for detecting 3,4-dichloropicolinic acid in agricultural products as well (Galoux, Damme, & Bernés, 1982).

Plant Growth Regulation

- Herbicidal Properties : Hamaker, Johnston, Martin, and Redemann (1963) discovered that a derivative of picolinic acid, 4-Amino-3,5,6-trichloropicolinic acid, exhibited significant toxicity to broad-leaved plants, highlighting the potential of similar compounds, like this compound, in plant growth regulation (Hamaker et al., 1963).

Chemical Synthesis and Industrial Applications

- Electrochemical Synthesis : Ma, Li, Liu, and Xu (2010) conducted a study on the electrochemical hydrodechlorination of 3,4,5,6-tetrachloropicolinic acid to 3,6-dichloropicolinic acid. Their research shows the potential for electrochemical methods in synthesizing derivatives of picolinic acid, which could include this compound (Ma, Li, Liu, & Xu, 2010).

- Industrialization of Synthesis : Research by Chun’an Ma (2010) on the industrialization of electrochemical synthesis of 3,6-dichloropicolinic acid from 3,4,5,6-tetrachloropicolinic acid highlights the industrial relevance of such processes, which may be applicable to this compound as well (Chun, 2010).

Environmental Impact Studies

- Photolysis and Environmental Degradation : Saratovskikh, Polyakova, Roshchupkina, and Lebedev (2007) studied the photolysis of 3,6-dichloropicolinic acid in different water types, providing insights into the environmental degradation of similar compounds like this compound (Saratovskikh et al., 2007).

Herbicide Efficiency and Comparison

- Herbicide Efficiency : Jacoby, Meadors, and Foster (1981) found 3,6-dichloropicolinic acid to be more effective than other herbicides for controlling specific plant species. This suggests a potential area of study for this compound in herbicide efficiency and plant interaction (Jacoby, Meadors, & Foster, 1981).

Safety and Hazards

Future Directions

Research on 3,4-Dichloropicolinic acid and related compounds is ongoing. For instance, a study has explored the potential of 4-amino-3,5-dichloro-6-pyrazolyl-2-picolinic acids as novel synthetic auxin herbicides . This suggests that this compound and its derivatives could have potential applications in the development of new herbicides.

Mechanism of Action

Target of Action

3,4-Dichloropicolinic acid is a derivative of picolinic acid . Picolinic acid primarily targets zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound interacts with its targets by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the primary mode of action of this compound .

Biochemical Pathways

It is known that the compound’s interaction with zfps can disrupt various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Pharmacokinetics

It is known that the compound is highly soluble in water , which suggests that it could have good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of ZFPs, which can disrupt various biological processes . This can lead to a range of molecular and cellular effects, depending on the specific processes that are disrupted.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is highly soluble in water , which suggests that its action could be influenced by the presence of water or moisture. Additionally, the compound is non-volatile , which could affect its stability in different environments

properties

IUPAC Name |

3,4-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZMKBLOQNTBOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one](/img/structure/B1333636.png)